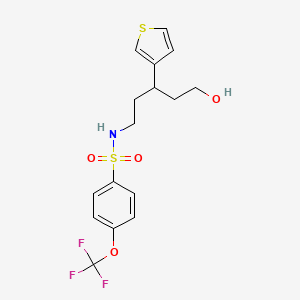

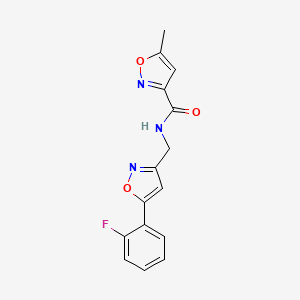

4-butoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It is generally used for Quality Control (QC), Quality Assurance (QA) during commercial production of Palbociclib and its related formulations .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The compound contains a pyridazinone ring, a benzamide group, and a butoxy group . The conformational analysis of such a compound would involve considering the steric effects of each substituent .Scientific Research Applications

Synthesis and Characterization

The synthesis and process improvement of compounds related to 4-butoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide demonstrate potential antitumor effects and excellent bioactivities. These compounds are synthesized from commercially available raw materials, featuring key steps like ring-closing, reduction, and acylation reactions, with characterization by NMR, MS, and other techniques to confirm structure (H. Bin, 2015).

Chemosensors and Imaging

A phenoxazine-based fluorescence chemosensor, closely related to the compound of interest, has been designed for selective detection of Ba2+ ions and demonstrated high selectivity and sensitivity for Ba2+ detection. This chemosensor's application in live cell imaging in MCF-7 cells highlights its utility in biological studies (P. Ravichandiran et al., 2019).

Antimicrobial and Antioxidant Agents

Compounds bearing a pyrazolyl moiety derived from 4H-3,1-benzoxazin-4-one have shown antimicrobial and antioxidant activities. The synthesis involves various nitrogen nucleophiles to study their reactivity and produce compounds with potential biological activities (David S. A. Haneen et al., 2019).

Antitubercular Activity

A novel series of derivatives synthesized using ultrasonication as a green chemistry tool were evaluated for in vitro anti-tubercular activity against Mycobacterium tuberculosis, showing promising activity with IC50 values of less than 1 µg/mL. These compounds were also found to be non-cytotoxic against the human cancer cell line HeLa, indicating their safety and potential as anti-tubercular agents (Urja D. Nimbalkar et al., 2018).

Neuroprotective Antioxidants

The study on 8-alkylamino-1,4-benzoxazine antioxidants has revealed their neuroprotective activity, demonstrating their efficacy in models of brain damage mimicking lesions underlying cerebral palsy. These compounds prevented the fall in ATP levels caused by hypoxia in astrocytes and were powerful neuroprotective agents in vivo (M. Largeron et al., 2001).

properties

IUPAC Name |

4-butoxy-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-3-4-14-28-19-10-8-16(9-11-19)22(27)23-18-7-5-6-17(15-18)20-12-13-21(26)25(2)24-20/h5-13,15H,3-4,14H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIQDTYWQOPPQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2716378.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2716380.png)

![4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-acetylphenyl)acetamide](/img/structure/B2716388.png)

![5-((4-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716389.png)

![2-Chloro-N-cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B2716391.png)